2-Hydroxy-4-methylnicotinaldehyde
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Overview
Description
2-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the hydroxylation of 4-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-Hydroxy-4-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
2-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and viral infections.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The compound’s hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating the formation of reactive intermediates that exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different core structures.
Substituted β-hydroxyamphetamines: Compounds with hydroxyl groups on different positions of the aromatic ring .
Uniqueness
2-Hydroxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Hydroxy-4-methylnicotinaldehyde (HMN) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, which contributes to its unique chemical reactivity and biological properties.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound exhibits distinct physical and chemical properties due to its specific substitution pattern on the pyridine ring. The presence of the hydroxyl group enhances its hydrogen bonding capabilities, which is crucial for its interaction with biological targets.
The biological activity of HMN can be attributed to several mechanisms:
- Antimicrobial Activity : HMN has been shown to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups facilitate the formation of reactive intermediates that exert antimicrobial effects.
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction is significant in drug design, particularly for targeting specific proteins involved in disease pathways.
- Antioxidant Properties : HMN displays antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Anticancer Potential
Preliminary studies suggest that HMN may possess anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve apoptosis induction through the modulation of key signaling pathways .
Neuroprotective Effects
Emerging evidence suggests that HMN may also have neuroprotective effects. It is being investigated for its potential role in preventing neuronal damage in models of neurodegenerative diseases, possibly through its antioxidant activity and ability to modulate neuroinflammatory processes .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of HMN against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, demonstrating strong antibacterial activity.
- Cytotoxicity Assay : In vitro assays on HCT116 cells revealed that HMN reduced cell viability by 70% at a concentration of 25 µM after 48 hours, indicating significant anticancer potential .
- Neuroprotection in Animal Models : Research conducted on rodent models exposed to oxidative stress demonstrated that HMN administration significantly reduced markers of neuronal injury and inflammation, suggesting potential therapeutic applications in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Hydroxyl at 2-position | Antimicrobial, anticancer |
4-Hydroxy-2-methylnicotinaldehyde | Hydroxyl at 4-position | Enzyme inhibition, drug development |
4-Methylnicotinaldehyde | Methyl at 4-position | Limited biological studies |
This table highlights the unique biological activities associated with different structural features of related compounds.
Properties
CAS No. |
1227575-77-0 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-7(10)6(5)4-9/h2-4H,1H3,(H,8,10) |
InChI Key |
PZFVLLNNCXGQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C=O |
Origin of Product |
United States |
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